CID 88200870

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

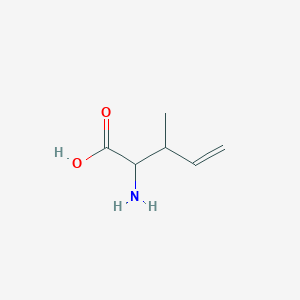

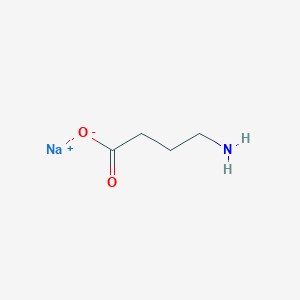

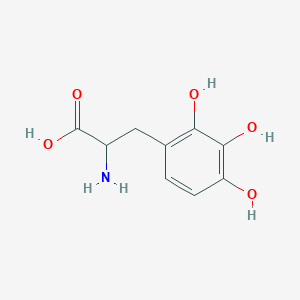

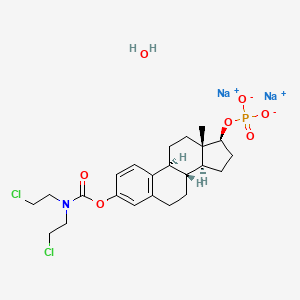

Sodium 4-aminobutyrate, also known as γ-Aminobutyric acid (GABA), is the chief inhibitory neurotransmitter in the developmentally mature mammalian central nervous system . Its principal role is reducing neuronal excitability throughout the nervous system . It is also known to regulate the immune system .

Synthesis Analysis

The enzymatic synthesis of nylon precursors by 4-aminobutyrate aminotransferase and 6-oxohexanoate dehydrogenase has been studied . 4-Aminobutyrate aminotransferase was utilized to mediate the reactions between 6-aminocaproic acid and the intermediate 6-oxohexanoic acid with the aid of pyridoxal 5’-phosphate and amine donor/acceptor . The optimum condition resulted in 78% yield for the reaction from 6-oxohexanoic acid to 6-aminocaproic acid .

Molecular Structure Analysis

Structural analysis on the active site of the 4-aminobutyrate aminotransferase docked with a range of amine donors implicates the optimal donor is glutamate . This suggests enzyme engineering possibilities for more readily available donors to facilitate the industrial application of the process .

Chemical Reactions Analysis

4-Aminobutyrate aminotransferase helps facilitate a reaction that moves an amine group from GABA to 2-oxoglutarate, and a ketone group from 2-oxoglutarate to GABA . This produces succinate semialdehyde and L-glutamate .

Physical And Chemical Properties Analysis

Sodium 4-aminobutyrate has a molecular formula of C4H8NNaO2 and a molecular weight of 125.10 . It has a melting point of 271 °C .

Applications De Recherche Scientifique

Nutritional Management in Urea Cycle Disorders

Sodium 4-aminobutyrate, specifically sodium phenylbutyrate, plays a role in the nutritional management of urea cycle disorders. It helps create alternative pathways for nitrogen excretion. The primary metabolite, phenylacetate, conjugates with glutamine in the liver and kidneys, forming phenylacetylglutamine, which is then excreted in the urine. This therapy can influence the metabolism of branched-chain amino acids in patients, which has implications for protein restriction and amino acid supplementation (Scaglia, 2010).

Cystic Fibrosis Treatment

Sodium 4-phenylbutyrate (Buphenyl, 4PBA) has been used in clinical trials for cystic fibrosis patients. It has shown potential in inducing epithelial CFTR function in individuals homozygous for deltaF508-CFTR, a genetic mutation associated with cystic fibrosis. This suggests its role in partially restoring CFTR function and improving symptoms in cystic fibrosis patients (Rubenstein & Zeitlin, 1998).

Treatment in Sickle Cell Anemia

Sodium 4-phenylbutyrate has been observed to increase fetal hemoglobin (HbF) production in sickle cell anemia patients. This was evident from a study where subjects treated with this compound showed a rapid increase in F-reticulocytes and HbF levels. This suggests its potential use in managing sickle cell disease (Dover, Brusilow, & Charache, 1994).

Impact on Branched-Chain Amino Acids

Treatment with sodium phenylbutyrate can result in lower plasma levels of branched-chain amino acids (BCAAs) in patients with urea cycle disorders. This effect is specific to BCAAs, as levels of other essential amino acids are not altered by its use. Monitoring plasma BCAA levels is important in patients treated with sodium phenylbutyrate, as they are at increased risk for BCAA deficiency (Burrage et al., 2014).

Fibromyalgia Management

Sodium oxybate, derived from sodium 4-aminobutyrate, has shown efficacy in reducing pain, fatigue, and sleep disturbance in fibromyalgia patients. It resulted in significant improvements in functionality, indicating its potential as a treatment option for fibromyalgia (Russell et al., 2011).

Mécanisme D'action

In enzymology, 4-aminobutyrate transaminase, also called GABA transaminase or 4-aminobutyrate aminotransferase, or GABA-T, is an enzyme that catalyzes the chemical reaction: 4-aminobutanoate + 2-oxoglutarate ⇌ succinate semialdehyde + L-glutamate . Thus, the two substrates of this enzyme are 4-aminobutanoate (GABA) and 2-oxoglutarate. The two products are succinate semialdehyde and L-glutamate .

Orientations Futures

Propriétés

Numéro CAS |

6610-05-5 |

|---|---|

Formule moléculaire |

C4H9NNaO2 |

Poids moléculaire |

126.11 g/mol |

Nom IUPAC |

sodium;4-aminobutanoate |

InChI |

InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7); |

Clé InChI |

JJSHLLDJXDKNKJ-UHFFFAOYSA-N |

SMILES |

C(CC(=O)[O-])CN.[Na+] |

SMILES canonique |

C(CC(=O)O)CN.[Na] |

Autres numéros CAS |

6610-05-5 |

Numéros CAS associés |

56-12-2 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)

![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)